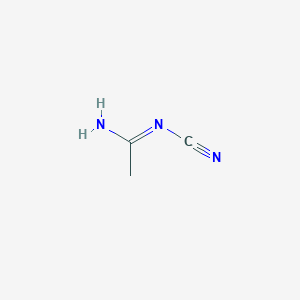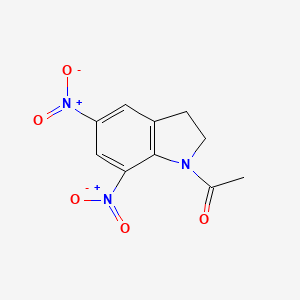
1-乙基-2,3,4,9-四氢-1H-β-咔啉
描述
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学
该化合物是合成具有潜在治疗效果的各种分子的关键反应物。 它参与了哈尔明衍生物的合成,这些衍生物已显示出对某些癌细胞系的细胞毒性 。 此外,其衍生物正在探索其杀虫活性,为开发新的害虫控制剂提供了潜在途径 .
农业
在农业领域,1-乙基-2,3,4,9-四氢-1H-β-咔啉的衍生物正在研究其杀虫特性。 这项研究可能导致开发出更有效、可能对环境危害更小的新型杀虫剂 .
材料科学
该化合物的衍生物正在研究其在材料科学中的应用,特别是在有机半导体和其他电子材料的开发中。 它们独特的电子特性可以被利用于先进的材料应用 .
环境科学
对β-咔啉衍生物(包括该化合物)的环境影响的研究至关重要。 它们正在研究它们在环境生物修复过程中的潜在作用,例如污染物的降解或有害物质转化为毒性较低的物质 .
生物化学
在生物化学中,1-乙基-2,3,4,9-四氢-1H-β-咔啉作为合成各种生化化合物的支架。 其结构在研究酶相互作用和了解类似结构参与的生化途径方面至关重要 .
药理学
药理学上,该化合物因其与色胺的结构相似而受到关注,色胺以其多种药理作用而闻名。 正在进行的研究以探索其作为开发靶向神经通路的新药的先导化合物的潜力 .
分析化学
在分析化学中,该化合物用作色谱法和质谱法中的标准物质或参考物质。 这有助于识别和量化复杂生物样品中的类似化合物 .
化学工程
从化学工程的角度来看,该化合物的合成和处理提供了对工艺优化和规模放大的见解。 它用于开发高效的合成路线,并设计反应器和其他设备以实现其大规模生产 .
未来方向
作用机制
Target of Action
Related compounds such as tryptolines are known to interact with monoamine metabolism .
Mode of Action
Related compounds such as tryptolines are known to inhibit the enzyme monoamine oxidase type a (mao-a), which plays a crucial role in the metabolism of monoamines .
Biochemical Pathways
Related compounds such as tryptolines are known to affect monoamine metabolism . Monoamines are neurotransmitters that include serotonin and norepinephrine, which play a crucial role in mood regulation and other neurological functions.
Pharmacokinetics
Related compounds such as tetrahydroharman are known to have a substantial effect on blood pressure when taken internally .
Result of Action
Related compounds such as tetrahydroharman are known to substantially lower blood pressure for an extended period of time, similar to reserpine .
生化分析
Biochemical Properties
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline acts as a competitive inhibitor of MAO, thereby influencing the levels of neurotransmitters such as serotonin and dopamine . Additionally, it interacts with other proteins involved in signal transduction pathways, modulating their activity and affecting cellular responses.
Cellular Effects
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, it modulates the activity of other enzymes and proteins involved in signal transduction, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline change over time. The compound exhibits stability under standard laboratory conditions, but it may undergo degradation under certain conditions such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and exhibit neuroprotective effects . At high doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been noted, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent.
Metabolic Pathways
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways influence the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
Within cells and tissues, 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is transported and distributed through interactions with transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation within specific tissues are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, influencing its biochemical and pharmacological effects.
属性
IUPAC Name |
1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-11-13-10(7-8-14-11)9-5-3-4-6-12(9)15-13/h3-6,11,14-15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPPZKPWCBEAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344688 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6678-86-0 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research abstract mentions "Strictosidine Synthase from Ophiorrhiza pumila in complex with (S)-1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline." Can you elaborate on the significance of this complex formation?
A1: While the abstract itself doesn't delve into the downstream effects, the complex formation between strictosidine synthase and (S)-1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline suggests that this compound likely interacts with the enzyme's active site. [] This interaction could potentially inhibit or modulate the enzyme's activity, which is crucial for the biosynthesis of strictosidine, a key precursor to various indole alkaloids. Further research exploring the specifics of this interaction would be needed to understand the compound's precise effect on strictosidine synthase activity and the subsequent impact on alkaloid biosynthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)

![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)








![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)

